molecular formula C17H14N4OS2 B2392392 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185076-85-0

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2392392
M. Wt: 354.45
InChI Key: QZNOMWXQJOLFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene and a triazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities.


Synthesis Analysis

The synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines can be achieved through several methods. One common method involves the cyclization of appropriately substituted thiophenes .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused ring system containing a pyrimidine ring, a thiophene ring, and a triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present. They are often solid at room temperature and may have varying degrees of solubility in different solvents .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with these compounds can vary widely depending on the specific compound and its properties. It is always important to handle chemical compounds in a safe manner and to be aware of any specific hazards associated with a particular compound .

Future Directions

The future directions of research into these compounds could involve further exploration of their potential biological activities, the development of new synthetic methods for their preparation, and the investigation of their physical and chemical properties .

properties

IUPAC Name

12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOMWXQJOLFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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